molecular formula C15H12ClF3O3S B1296318 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate CAS No. 907175-73-9

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate

Cat. No. B1296318
M. Wt: 364.8 g/mol
InChI Key: NRWHJFWWNZKIII-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate” is a complex organic molecule. It contains a trifluoroethyl group, a chlorophenyl group, and a methylbenzenesulfonate group . These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoroethyl group would likely add electronegativity to the molecule, while the chlorophenyl and methylbenzenesulfonate groups could contribute to the compound’s overall shape and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility, melting point, and boiling point would all be influenced by the types of atoms in the compound and the bonds between them .

Scientific Research Applications

Radiolabeling and Imaging

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate has applications in the field of radiolabeling and imaging. Specifically, its derivatives have been utilized in synthesizing 18F-labeled compounds for positron emission tomography (PET) imaging. For instance, the compound was employed in the two-step synthesis of 18F-labeled vorozole analogues, which are potential PET tracers for aromatase imaging. The synthesis involved nucleophilic fluorination steps using the compound as a precursor, yielding compounds with high specific radioactivities (Erlandsson et al., 2008).

Organic Synthesis and Derivatization

The chemical is also significant in organic synthesis, particularly as a scaffold for further derivatization. For instance, derivatives of this compound have been utilized in the synthesis of 1,4-dihydropyridine, a versatile scaffold in medicinal chemistry. This scaffold is not only crucial in drug development but also serves as a hydrogen transfer reagent, mimicking reducing agents like NAD(P)H. This showcases the compound's utility in synthetic organic chemistry and its potential for creating a diverse range of molecular entities (Borgarelli et al., 2022).

Reactivity Studies

Studies have also been conducted on the reactivity of compounds structurally similar to 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate with various nucleophiles. These studies provide valuable insights into the chemical behavior and potential applications of such compounds in synthetic chemistry. For example, systematic studies on the reactivity of derivatives with different classes of nucleophiles have been performed, highlighting the compound's versatility in chemical reactions (Forcellini et al., 2015).

Photolithography and Polymer Resists

Derivatives of 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate have been explored as potential photoacid generators for photolithographic processes. These compounds are significant in the development of polymer resists used in the semiconductor industry. The ability of these compounds to generate acids upon irradiation makes them suitable for creating fine patterns on semiconductor substrates (Plater et al., 2019).

Material Science and Corrosion Inhibition

In the field of material science, derivatives of this compound have been investigated for their anti-corrosion properties. Specifically, the compound has been used to synthesize organic dyes with potential applications in corrosion inhibition, showcasing its utility in protecting metals and alloys from corrosive environments (Arrousse et al., 2020).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have useful medicinal properties, future research might focus on optimizing its synthesis and testing its efficacy in clinical trials .

properties

IUPAC Name

[1-(4-chlorophenyl)-2,2,2-trifluoroethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3O3S/c1-10-2-8-13(9-3-10)23(20,21)22-14(15(17,18)19)11-4-6-12(16)7-5-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWHJFWWNZKIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301302
Record name 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate

CAS RN

907175-73-9
Record name 1-(4-chlorophenyl)-2,2,2-trifluoroethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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